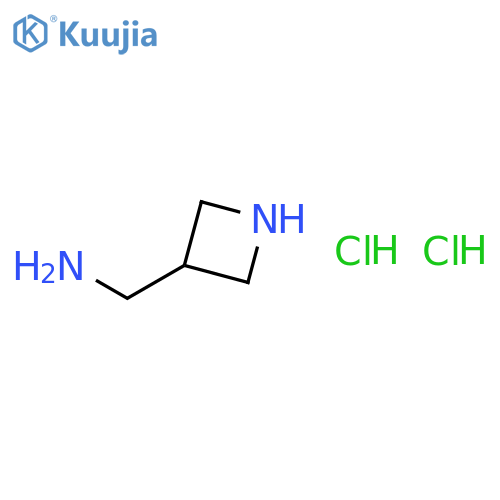

Cas no 221095-80-3 (Azetidin-3-ylmethanamine dihydrochloride)

Azetidin-3-ylmethanamine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- Azetidin-3-ylmethanamine dihydrochloride

- 3-Azetidinemethanamine, dihydrochloride

- 3-Azetidinemethanamine,hydrochloride (1:2)

- AZETIDIN-3-YLMETHANAMINE 2HCL

- HT830

- 3-AZETIDINEMETHANAMINE DIHYDROCHLORIDE

- 3-(aminomethyl)azetidine dihydrochloride

- 3-Azetidinemethanamine DiHCl

- QQAHPBUCLORFBD-UHFFFAOYSA-N

- Azetidin-3-ylmethanamine hydrochloride

- RP22242

- SB11289

- 3-Aminomethyl-azetidine dihydrochloride

- (azetidin-3-yl)methanamine dihydrochloride

- azetidin-3-ylmethanamine;dihydrochloride

- 3-Azetidinemethanamine 2HCl

- 1-(Azetidin-3-yl)methanamine--hydrogen chloride (1/2)

- FT-0687405

- DTXSID60622606

- DS-13113

- CS-W022574

- EN300-101799

- SCHEMBL7012632

- 221095-80-3

- Azetidin-3-ylmethanaminedihydrochloride

- AKOS005258651

- Z1198274908

- MFCD10565803

- J-519613

- DB-013590

- 1-(AZETIDIN-3-YL)METHANAMINE DIHYDROCHLORIDE

-

- MDL: MFCD10565803

- インチ: 1S/C4H10N2.2ClH/c5-1-4-2-6-3-4;;/h4,6H,1-3,5H2;2*1H

- InChIKey: QQAHPBUCLORFBD-UHFFFAOYSA-N

- ほほえんだ: Cl[H].Cl[H].N1([H])C([H])([H])C([H])(C([H])([H])N([H])[H])C1([H])[H]

計算された属性

- せいみつぶんしりょう: 122.06100

- どういたいしつりょう: 158.0377538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 40.8

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: No data available

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- PSA: 38.05000

- LogP: 0.99560

- じょうきあつ: No data available

Azetidin-3-ylmethanamine dihydrochloride セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H332-H335

- 警告文: P261-P280-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Inert atmosphere,2-8°C

Azetidin-3-ylmethanamine dihydrochloride 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Azetidin-3-ylmethanamine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D540681-1g |

Azetidin-3-ylMethanaMine dihydrochloride |

221095-80-3 | 97% | 1g |

$180 | 2024-05-23 | |

| Enamine | EN300-101799-0.1g |

(azetidin-3-yl)methanamine dihydrochloride |

221095-80-3 | 90% | 0.1g |

$120.0 | 2023-10-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2238-1-1G |

azetidin-3-ylmethanamine dihydrochloride |

221095-80-3 | 95% | 1g |

¥ 495.00 | 2023-03-16 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1081-10g |

Azetidin-3-ylmethanaminedihydrochloride |

221095-80-3 | 95% | 10g |

$2400 | 2023-09-07 | |

| eNovation Chemicals LLC | Y0981505-5g |

Azetidin-3-ylmethanamine dihydrochloride |

221095-80-3 | 95% | 5g |

$650 | 2024-08-02 | |

| Chemenu | CM117814-1g |

3-(Aminomethyl)azetidine Dihydrochloride |

221095-80-3 | 95+% | 1g |

$231 | 2021-06-10 | |

| Ambeed | A106141-5g |

Azetidin-3-ylmethanamine dihydrochloride |

221095-80-3 | 97% | 5g |

$245.0 | 2025-02-25 | |

| Chemenu | CM117814-250mg |

3-(Aminomethyl)azetidine Dihydrochloride |

221095-80-3 | 95%+ | 250mg |

$64 | 2023-03-07 | |

| TRC | A812330-50mg |

3-Azetidinemethanamine Dihydrochloride |

221095-80-3 | 50mg |

$ 190.00 | 2023-04-19 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-1081-5g |

Azetidin-3-ylmethanaminedihydrochloride |

221095-80-3 | 95% | 5g |

$1445 | 2023-09-07 |

Azetidin-3-ylmethanamine dihydrochloride 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

Azetidin-3-ylmethanamine dihydrochlorideに関する追加情報

Azetidin-3-ylmethanamine dihydrochloride(CAS No. 221095-80-3)の総合的な解説:構造、用途、研究動向

Azetidin-3-ylmethanamine dihydrochloride(CAS No. 221095-80-3)は、有機化学および医薬品研究分野で注目されるアゼチジン誘導体の一つです。その分子構造は、3-アゼチジニルメタンアミンのジ塩酸塩として特徴づけられ、生物学的活性や薬理学的応用の可能性から近年研究が加速しています。本化合物は、創薬化学や精密合成の分野で重要な中間体として利用されるほか、標的治療や新規薬剤開発の文脈でも頻繁に言及されます。

この化合物の化学的特徴として、アゼチジン環(4員環窒素含有ヘテロ環)とアミノメチル基の組み合わせが挙げられます。このユニークな構造は、分子認識や受容体結合において高い選択性を発揮するため、GPCRターゲットや酵素阻害剤の設計に応用されています。特に、神経科学や免疫調節に関連する研究では、類似構造を持つ化合物群の活性評価が活発に行われています。

近年のAI創薬やコンピュテーショナルケミストリーの進展に伴い、221095-80-3のような構造は仮想スクリーニングの対象としても注目されています。例えば、分子ドッキングシミュレーションにおいて、この化合物の3D構造は特定のタンパク質ポケットとの親和性評価に利用されるケースが報告されています。また、代謝安定性や膜透過性の向上を目的とした構造活性相関(SAR)研究でも参照されることがあります。

市場動向としては、ペプチドミメティックや低分子医薬品の需要増加に伴い、Azetidin-3-ylmethanamine骨格を含む化合物ライブラリの開発が進んでいます。特に、個別化医療やオーダーメイド治療の潮流の中で、この構造を基盤とした新規ケミカルスペースの探索が重要視されています。研究機関や製薬企業では、ハイスループットスクリーニング用の化合物群としても活用されています。

安全性に関する研究では、in vitroおよびin vivoモデルを用いた毒性プロファイリングが行われています。適切な取り扱い条件下では、研究用途として安定性が確認されていますが、詳細な物理化学的データ(溶解度、融点、分配係数など)に基づく取り扱いプロトコルの遵守が推奨されます。特に、塩酸塩形態であることから、pH調整や溶媒選択には注意が必要です。

将来展望として、Azetidin-3-ylmethanamine dihydrochlorideの構造を基盤とした次世代治療薬の開発が期待されています。例えば、神経変性疾患や自己免疫疾患の分野では、類似構造を持つ臨床候補化合物の治験が進行中です。また、PROTAC技術や分子グライコーゲンなどの新興技術との組み合わせによる応用も研究されています。

学術的には、この化合物の合成経路の最適化に関する研究論文が増加傾向にあります。グリーンケミストリーの原則に��づいた効率的な合成法や、フローケミストリーを活用したスケールアップ手法の開発が報告されています。さらに、結晶多形の制御や塩形選択に関する研究も進められており、製剤化プロセスへの応用が検討されています。

総括すると、CAS 221095-80-3として登録されるAzetidin-3-ylmethanamine dihydrochlorideは、現代の医薬品研究において重要な化学ツールとしての地位を確立しつつあります。その応用範囲は、基礎研究から創薬プロセスまで多岐にわたり、構造最適化やバイオアベイラビリティ改善を目的とした派生合成の出発点としても活用されています。今後の研究の進展により、さらに多様な医療分野への貢献が期待される化合物です。

221095-80-3 (Azetidin-3-ylmethanamine dihydrochloride) 関連製品

- 116770-48-0(1-(azetidin-3-yl)methanamine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)